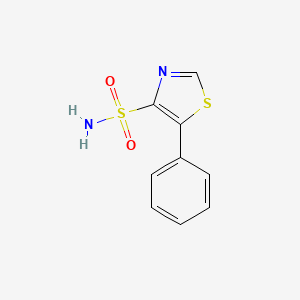![molecular formula C28H33N5O3 B2930706 2-苄基-N-环己基-4-异戊基-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1223802-64-9](/img/structure/B2930706.png)
2-苄基-N-环己基-4-异戊基-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class . Compounds in this class often exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Molecular Structure Analysis
The compound contains several functional groups, including a benzyl group, a cyclohexyl group, an isopentyl group, and a carboxamide group. These groups are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving their hydrazonoyl halides, thioamides, and thiadiazoles .科学研究应用
Antibacterial Agents
The structural analogs of the compound have been studied for their antibacterial properties. For instance, a related compound with a tetrahydroisoquinoline scaffold was synthesized and evaluated against eight pathogenic bacterial strains, showing significant antibacterial activity . This suggests that our compound could be explored for its potential use as an antibacterial agent, possibly against drug-resistant bacteria.
Neurodegenerative Disease Research
Compounds with similar structures have been associated with activities against neurodegenerative disorders . The triazoloquinazoline core, in particular, is a structure of interest in the development of treatments for diseases like Alzheimer’s and Parkinson’s. Research into the compound’s effects on neurodegenerative pathways could be highly valuable.
Cardiovascular Therapeutics
The triazoloquinazoline derivatives are known to have applications in treating cardiovascular disorders . The compound could be investigated for its efficacy in improving heart health, potentially offering a new avenue for the development of cardiovascular drugs.
Antidiabetic Applications
Given the prevalence of type 2 diabetes, there is a continuous search for new therapeutic agents. The compound’s framework is similar to those that have shown promise in the treatment of type 2 diabetes . This opens up the possibility of the compound being used in antidiabetic drug research.
Cancer Treatment Research
The compound’s structure is related to those used in hyperproliferative disorders, including various forms of cancer . Investigating its potential as a cancer therapeutic could lead to the development of novel anticancer drugs, especially for resistant strains.
Material Science
Beyond biomedical applications, the compound’s derivatives have uses in material sciences . This could involve research into new materials with unique properties for industrial applications, electronics, or nanotechnology.
Synthetic Methodology Development
The compound’s synthesis involves interesting chemistry that could be valuable in developing new synthetic methodologies . Research in this area could lead to more efficient, cost-effective, and environmentally friendly synthetic routes for complex organic compounds.
Biological Activity and SAR Studies
The compound’s diverse biological activities make it a prime candidate for structure-activity relationship (SAR) studies . Understanding how changes in its structure affect biological activity could inform the design of more effective drugs with fewer side effects.
属性
IUPAC Name |
2-benzyl-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-19(2)15-16-31-26(35)23-14-13-21(25(34)29-22-11-7-4-8-12-22)17-24(23)33-27(31)30-32(28(33)36)18-20-9-5-3-6-10-20/h3,5-6,9-10,13-14,17,19,22H,4,7-8,11-12,15-16,18H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKYQWRTQINQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2930623.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)
![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2930629.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2930631.png)
![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)

![2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2930635.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2930637.png)
![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate](/img/structure/B2930643.png)
